molecular formula C11H10N2O B1600435 3-Methoxy-6-phenylpyridazine CAS No. 4578-42-1

3-Methoxy-6-phenylpyridazine

Cat. No.: B1600435
CAS No.: 4578-42-1
M. Wt: 186.21 g/mol
InChI Key: NZEKNUOVEYRUFB-UHFFFAOYSA-N
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Description

3-Methoxy-6-phenylpyridazine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Methoxy-6-phenylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase (PDE), where this compound acts as an inhibitor. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can affect various cellular processes. Additionally, this compound has been shown to interact with certain receptors, modulating their signaling pathways and contributing to its pharmacological effects .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter release and receptor activity. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, it can influence gene expression and cellular metabolism, leading to altered cellular functions and responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cAMP. This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Short-term exposure to this compound can lead to immediate changes in cellular functions, such as increased cAMP levels and altered gene expression. Long-term exposure, however, may result in adaptive responses, where cells adjust their signaling pathways and metabolic processes to counteract the effects of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported to different compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules and influence cellular functions. The compound’s distribution is also influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria, where it can modulate mitochondrial functions and energy metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Properties

IUPAC Name

3-methoxy-6-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKNUOVEYRUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454620
Record name 3-methoxy-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4578-42-1
Record name 3-methoxy-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3.0 g of 3-chloro-6-methoxypyridazine, 3.8 g of phenylboric acid, 2.4 g of tetrakis(triphenylphosphine)palladium(0), 160 ml of toluene, 40 ml of methanol, 80 ml of an aqueous 2 mol sodium carbonate solution and 30 ml of tetrahydrofuran was stirred under heating at 85° C. for one hour. After cooling as it was, the reaction solution was extracted with ethyl acetate. The organic phase was washed with brine and eluted with ethyl acetate through NH-silica gel (Fuji Silicia). After removing the solvent, the residue was crystallized, to give 1.8 g of the target compound.
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3 g
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3.8 g
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160 mL
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2 mol
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2.4 g
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catalyst
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30 mL
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40 mL
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Synthesis routes and methods III

Procedure details

A mixture of 3-chloro-6-methoxy-pyridazine (4.0 g, 27.7 mmol) and phenyl boronic acid (5.1 g, 41.6 mmol) in toluene (160 mL) was degassed and tetrakis(triphenylphosphine)palladium (960 mg, 0.83 mmol) and 2M sodium carbonate (29.3 mL, 58.7 mmol) were added. The mixture was heated to reflux under nitrogen for 6 h, then cooled and the organic phase washed with 2M NaOH (75 mL), dried over magnesium sulphate and solvent removed under reduced pressure to give a solid which was subjected to column chromatography (n-Hex/EtOAc 9:1 to 1:1) to afford the title compound (74% yield) as a white solid.
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4 g
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5.1 g
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160 mL
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n-Hex EtOAc
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29.3 mL
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960 mg
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.